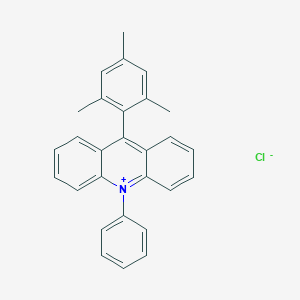
9-Mesityl-10-phenylacridin-10-ium chloride
Descripción general
Descripción
9-Mesityl-10-phenylacridin-10-ium chloride is an organic salt compound with the chemical formula C31H23NCl. It is known for its strong fluorescent properties and significant redox potential. This compound appears as a white solid and has a melting point of approximately 180-185°C . It is slightly soluble in water but shows better solubility in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 9-Mesityl-10-phenylacridin-10-ium chloride involves the following steps:
Dissolution: An appropriate amount of 9-trione-10-phenylacridine is dissolved in a suitable solvent.
Reaction: Hydrochloric acid is added to the solution, leading to the formation of the ammonium chloride salt.
Purification: The resulting salt is separated and purified to obtain the desired compound
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis process can be scaled up by optimizing the reaction conditions and purification steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9-Mesityl-10-phenylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions due to its strong redox properties.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation Reactions: Often involve oxidizing agents such as dioxygen.
Substitution Reactions: Typically require specific catalysts or conditions to facilitate the reaction.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted acridinium compounds .
Aplicaciones Científicas De Investigación
9-Mesityl-10-phenylacridin-10-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in biochemical experiments and as a reagent for anionic fluorescent dyes and organometallic complexes
Biology: Employed in drug or biomarker research and analysis due to its strong fluorescent properties
Industry: Utilized in materials science for the preparation of fluorescent labeled polymers and functional materials
Mecanismo De Acción
The mechanism of action of 9-Mesityl-10-phenylacridin-10-ium chloride involves its strong fluorescent and redox properties. It acts as a fluorescent probe by emitting light upon excitation, making it useful in various analytical applications. The compound’s redox potential allows it to participate in electron transfer reactions, which are crucial in many chemical and biological processes .
Comparación Con Compuestos Similares
9-Mesityl-10-methylacridinium perchlorate: Known for its use as a visible-light photocatalyst in various organic reactions.
9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium chloride: A robust acridinium-based photocatalyst with higher chemical stability and attenuated redox potential.
Uniqueness: 9-Mesityl-10-phenylacridin-10-ium chloride stands out due to its strong fluorescent properties and significant redox potential, making it highly versatile for applications in fluorescence-based assays and redox reactions .
Propiedades
IUPAC Name |
10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N.ClH/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;/h4-18H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPCNMTVPWXTMM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12,12,13,13-tetradeuterio-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide](/img/structure/B8136220.png)


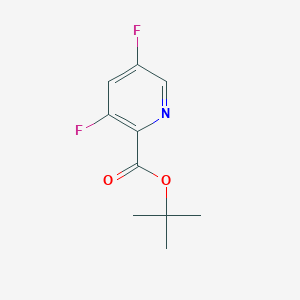

![Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8136257.png)
![2-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B8136258.png)

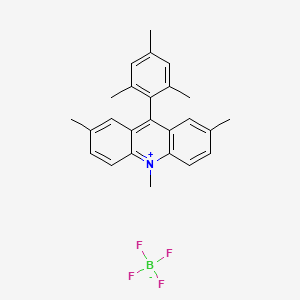
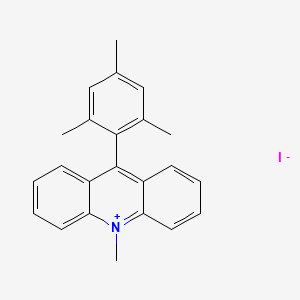

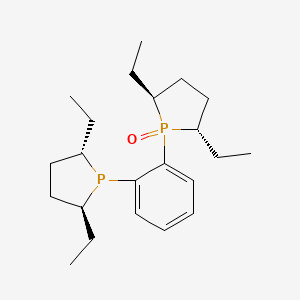
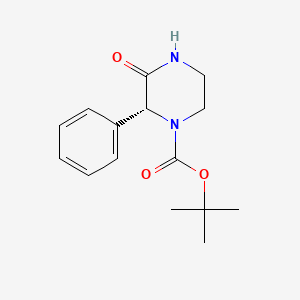
![Methyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8136319.png)
